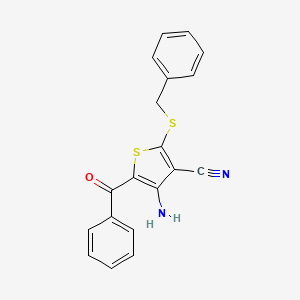

![molecular formula C7H5NO2S2 B3035159 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 303150-69-8](/img/structure/B3035159.png)

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid

説明

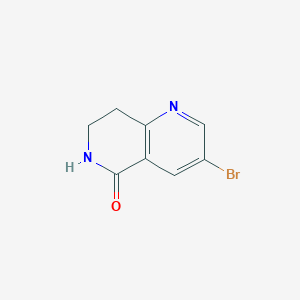

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C7H4NO2S2 . It has an average mass of 198.243 Da and a monoisotopic mass of 197.968887 Da .

Molecular Structure Analysis

The molecular structure of 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a cyanomethylsulfanyl group . The exact spatial arrangement of these groups would depend on the specific conditions and reactions the molecule undergoes.科学的研究の応用

Organic Synthesis and Polymerization

Trithiocarbonate serves as a versatile reagent in organic synthesis. Researchers utilize it in reversible addition-fragmentation chain transfer (RAFT) polymerization. By acting as a RAFT agent, trithiocarbonate enables precise control over polymer chain length, dispersity, and end-group functionality. This technique finds applications in designing tailor-made polymers for drug delivery, coatings, and materials science .

Drug Development and Pharmaceuticals

Trithiocarbonate derivatives play a crucial role in drug discovery. Researchers modify these compounds to create novel drug candidates. Their ability to form stable radicals and control radical polymerization makes them valuable in designing drug delivery systems, prodrugs, and targeted therapies. Additionally, trithiocarbonate-based polymers enhance drug solubility and bioavailability .

Materials Science and Surface Modification

Surface modification using trithiocarbonate-based molecules improves material properties. Researchers graft trithiocarbonate moieties onto surfaces, enhancing adhesion, wettability, and corrosion resistance. These modified surfaces find applications in coatings, sensors, and biomedical devices. Moreover, trithiocarbonate-functionalized nanoparticles enable controlled drug release and targeted therapy .

Photocatalysis and Energy Conversion

Trithiocarbonate derivatives exhibit interesting photocatalytic properties. Researchers explore their use in organic transformations, such as photoinduced radical reactions. Additionally, trithiocarbonate-modified semiconductors enhance photocatalytic hydrogen production and CO2 reduction. These applications contribute to sustainable energy conversion and environmental remediation .

Metal Nanoparticle Stabilization

Trithiocarbonate acts as a ligand for stabilizing metal nanoparticles. Researchers functionalize gold, silver, or palladium nanoparticles with trithiocarbonate groups. These stabilized nanoparticles find applications in catalysis, sensing, and imaging. Their tunable properties allow tailoring for specific applications .

Biomedical Imaging and Theranostics

Trithiocarbonate-based probes serve as contrast agents in magnetic resonance imaging (MRI) and fluorescence imaging. Researchers functionalize these probes with targeting ligands for specific tissue imaging. Additionally, trithiocarbonate-modified nanoparticles combine imaging and therapeutic functions (theranostics) for cancer treatment .

特性

IUPAC Name |

3-(cyanomethylsulfanyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c8-2-4-11-5-1-3-12-6(5)7(9)10/h1,3H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPWXPVMQXGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1SCC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

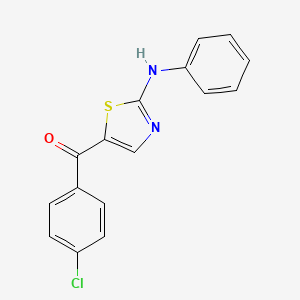

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3035078.png)

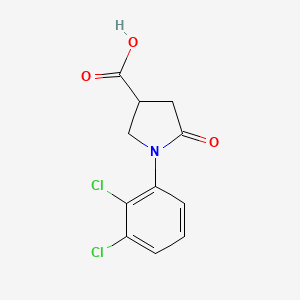

![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)

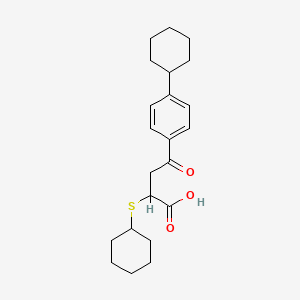

![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)

![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)

![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)